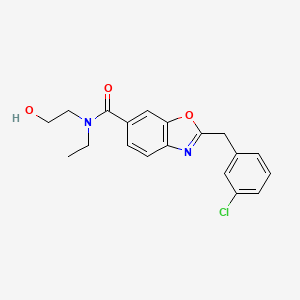
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to increase the levels of the neurotransmitter GABA in the brain.
Wirkmechanismus
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. In addition, increased levels of GABA can reduce drug-seeking behavior in individuals with addiction.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. In addition, N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide has been shown to reduce drug-seeking behavior in individuals with addiction. However, further research is needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide in lab experiments is its specificity for GABA aminotransferase, which allows for targeted inhibition of this enzyme. However, one limitation is that N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide may have off-target effects that could interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide. One area of interest is the potential therapeutic applications of N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide in the treatment of epilepsy, anxiety, and addiction. In addition, further research is needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide and to identify any potential off-target effects. Finally, the development of more efficient synthesis methods for N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide could facilitate its use in future research.
Synthesemethoden
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of 3-fluorobenzylamine with 2-phenylcyclopropanecarboxylic acid. The resulting product is then purified through recrystallization to obtain N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide has been studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, anxiety, and addiction. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. In addition, N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide has been studied for its potential to reduce drug-seeking behavior in individuals with addiction.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-12-7-4-8-13(9-12)18-16(19)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRCLKGRUZQTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5201003.png)
![ethyl (5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5201010.png)
![6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B5201030.png)
![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5201049.png)
![ethyl 4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5201057.png)

![4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene](/img/structure/B5201069.png)
![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)
![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)
